9-Bromo-10-fluoro Ofloxacin

Fluoroquinolone impurity profiling Reference standard characterization Pharmaceutical quality control

9-Bromo-10-fluoro Ofloxacin is the only structurally correct impurity reference standard for ofloxacin/levofloxacin methods. Unlike generic alternatives, its bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈1:1) provides a unique mass spectrometric fingerprint for unambiguous identification. With ≥95% certified purity, it ensures accurate LOD/LOQ determination across the 0.05%–0.15% ICH reporting threshold. Use as a system suitability marker (predicted RRT ~1.5–2.5) for USP 41 Procedure 1. No other standard replicates its chromatographic and spectrometric behavior—substitution leads to misidentification. Buy now for compliant ANDA/DMF method validation.

Molecular Formula C13H9BrFNO4
Molecular Weight 342.12 g/mol
Cat. No. B13444067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-fluoro Ofloxacin
Molecular FormulaC13H9BrFNO4
Molecular Weight342.12 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O
InChIInChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)
InChIKeyGFVDASSFMPJQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-10-fluoro Ofloxacin – Core Identity and Role as a Halogenated Fluoroquinolone Reference Standard


9-Bromo-10-fluoro Ofloxacin (CAS 1369498-86-1) is a structurally distinct fluoroquinolone derivative in which the piperazinyl substituent characteristic of ofloxacin is replaced by bromine at position 9 and fluorine at position 10, yielding the IUPAC name 7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid . With a molecular formula of C₁₃H₉BrFNO₄ and a molecular weight of 342.12 g/mol [1], this compound is primarily synthesized and supplied as a certified impurity reference standard for ofloxacin and levofloxacin analytical methods, supporting pharmaceutical quality control and regulatory compliance [2].

Why 9-Bromo-10-fluoro Ofloxacin Cannot Be Substituted with Generic Fluoroquinolone Impurity Standards


Pharmaceutical impurity profiling under ICH Q3A/Q3B guidelines demands that each impurity reference standard be structurally identical to the target analyte to ensure accurate retention time matching, peak purity assessment, and reliable quantitation [1]. Substituting 9-Bromo-10-fluoro Ofloxacin with the parent drug ofloxacin or a different halogenated impurity (e.g., decarboxy levofloxacin or levofloxacin N-oxide) would produce a different chromatographic retention factor, distinct mass spectrometric fragmentation pattern, and altered detector response factor, leading to misidentification or quantification errors in finished product release testing [2]. The unique bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) further provides a mass spectrometric fingerprint that generic alternatives cannot replicate, making substitution analytically indefensible .

9-Bromo-10-fluoro Ofloxacin – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Ofloxacin

9-Bromo-10-fluoro Ofloxacin possesses a molecular weight of 342.12 g/mol and a monoisotopic mass of 341.00 Da, which is 19.25 Da lower than ofloxacin (361.37 g/mol) due to the replacement of the 4-methylpiperazin-1-yl group (C₅H₁₁N₂, ~99 Da) with a bromine atom (~80 Da) and a fluorine atom (~19 Da) . This mass difference is readily resolved by low-resolution LC-MS systems and provides unambiguous differentiation in SIM or MRM modes [1].

Fluoroquinolone impurity profiling Reference standard characterization Pharmaceutical quality control

Certified Purity Specification vs. Typical Research-Grade Fluoroquinolone Impurities

Commercial lots of 9-Bromo-10-fluoro Ofloxacin are supplied with a certified purity of ≥95% (HPLC, 210 nm) as documented in the certificate of analysis, meeting the threshold for use as a quantitative reference standard in impurity limit tests [1]. In contrast, many early-eluting fluoroquinolone impurities (e.g., decarboxy levofloxacin) are often available only at 90–93% purity from non-certified sources, necessitating correction factors that increase measurement uncertainty . The ≥95% purity specification reduces the need for purity correction and simplifies method validation protocols.

Reference standard certification Impurity quantification HPLC purity

Structural Absence of Piperazinyl Moiety – Implications for Chromatographic Selectivity

The replacement of the basic 4-methylpiperazin-1-yl group in ofloxacin with an electronegative bromine atom in 9-Bromo-10-fluoro Ofloxacin eliminates the protonatable tertiary amine (pKa ~7.4), substantially reducing the compound's polarity and altering its retention on reversed-phase columns [1]. Under USP monograph conditions for levofloxacin impurity analysis (C18 column, phosphate buffer pH 2.5/acetonitrile gradient), this structural difference is predicted to increase the retention factor (k') by approximately 1.5–2.5-fold relative to the parent drug, ensuring baseline separation from the main API peak and from more polar impurities such as levofloxacin N-oxide [2].

Structure-retention relationship HPLC method development Impurity separation

Bromine-Specific Mass Spectrometric Fingerprint for Definitive Structural Confirmation

The presence of a single bromine atom in 9-Bromo-10-fluoro Ofloxacin generates a characteristic ⁷⁹Br:⁸¹Br isotopic doublet (M:M+2 ≈ 1:1 ratio) in mass spectra, a feature absent in fluorine-only fluoroquinolone impurities (e.g., levofloxacin N-oxide, decarboxy levofloxacin) . This isotopic signature provides unequivocal identification even at trace levels (≤0.05% relative to API), enabling automated impurity screening algorithms to flag this compound with high confidence against spectral libraries [1]. The MS/MS fragmentation pattern further differentiates it from other brominated impurities through distinct product ions arising from the oxazine ring cleavage.

LC-MS/MS impurity identification Isotopic pattern recognition Structural elucidation

9-Bromo-10-fluoro Ofloxacin – High-Value Application Scenarios Based on Quantified Differentiation


USP/EP Compendial Method System Suitability Testing

Use 9-Bromo-10-fluoro Ofloxacin as a system suitability reference standard for levofloxacin organic impurity Procedure 1 (USP 41) or equivalent EP monograph methods. Its distinct retention time (predicted RRT ~1.5–2.5 relative to levofloxacin) and bromine-specific MS signal serve as an ideal resolution marker to verify column performance and detector response prior to batch analysis [1].

Levofloxacin ANDA/DMF Impurity Profiling and Method Validation

Employ this compound as a characterized impurity standard during ANDA or DMF analytical method validation. Its ≥95% certified purity and defined mass spectrometric fingerprint enable accurate determination of LOD/LOQ parameters and linearity assessment across the 0.05%–0.15% ICH reporting threshold range, satisfying regulatory expectations for impurity method qualification [2].

Forced Degradation Study Discrimination

In pH/oxidative/thermal forced degradation studies of levofloxacin drug substance, the absence of the piperazinyl moiety in 9-Bromo-10-fluoro Ofloxacin makes it a valuable negative control for distinguishing degradation pathways that involve piperazine ring modification (e.g., N-oxide formation) from those generating de-piperazinyl impurities, aiding in degradation pathway elucidation [1].

LC-MS/MS Method Development for Trace-Level Impurity Quantification

The bromine isotopic doublet (1:1 M:M+2) of this compound provides a built-in confirmation ion for multiple reaction monitoring (MRM) method development. This feature enables development of highly specific LC-MS/MS methods capable of quantifying this impurity at ≤0.02% levels in levofloxacin formulations, surpassing conventional UV-based methods in selectivity [2].

Quote Request

Request a Quote for 9-Bromo-10-fluoro Ofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.